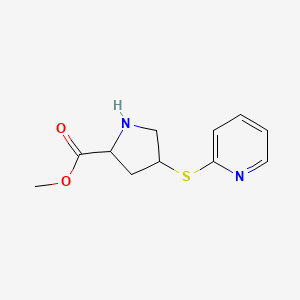
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
概要
説明
“Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate” is an organic compound with the CAS Number: 1455091-10-7 . It has a molecular weight of 295.29 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C17H13NO4 . The InChI code is 1S/C17H13NO4/c1-21-17(20)15-16(19)14-8-7-13(9-11(14)10-18-15)22-12-5-3-2-4-6-12/h2-10,19H,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.320±0.06 g/cm3 (20 ºC, 760 mmHg) . Its boiling point is 534.7±45.0°C at 760 mmHg . The compound is a solid at room temperature .科学的研究の応用
Synthesis and Crystallographic Studies
The study by Kovalenko et al. (2020) focused on the methylation of a similar compound, Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, revealing its potential as an inhibitor of Hepatitis B Virus replication. This research highlights the significance of methylation processes in enhancing the medicinal value of such compounds (Kovalenko et al., 2020).
Mass Spectrometric Analysis
In the realm of mass spectrometry, Thevis et al. (2008) demonstrated the importance of substituted isoquinolines, like Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, in understanding the behavior of prolylhydroxylase inhibitor drug candidates. This study provides insights into the analytical characterization of similar compounds (Thevis et al., 2008).
Novel Synthesis Methods
Lerestif et al. (1999) presented a novel synthesis method for a related compound, Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This synthesis method can be influential in the development of new pharmaceuticals and research compounds (Lerestif et al., 1999).
Antihypoxic Activity
Ukrainets et al. (2014) explored the antihypoxic activity of a similar compound, 4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid N-R-Amide Hydrochlorides. Their findings suggest the potential therapeutic applications of such compounds in conditions related to hypoxia (Ukrainets et al., 2014).
Polymer Chemistry
Nan et al. (2017) conducted studies with 4-hydroxymandelic acid, a compound related to this compound, demonstrating its use in polymer chemistry. This study opens avenues for the use of such compounds in the development of novel polymers (Nan et al., 2017).
Safety and Hazards
作用機序
Target of Action
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, also known as 4-Hydroxy-7-phenoxy-3-isoquinolinecarboxylic acid methyl ester, is primarily used as a reagent in the preparation of Roxadustat . Roxadustat is a drug used to treat anemia and chronic renal insufficiency . Therefore, the primary targets of this compound are likely related to the hypoxia-inducible factor (HIF) pathway, which is the main target of Roxadustat .
Mode of Action
Roxadustat works by activating the body’s natural protective response to reduced oxygen levels in the blood . This response involves the regulation of multiple, complementary processes that promote a coordinated erythropoietic response and increase the blood’s oxygen-carrying capacity .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to erythropoiesis, the process of red blood cell production. As a precursor to Roxadustat, this compound may influence the HIF pathway, which plays a crucial role in the body’s response to hypoxia (low oxygen levels). Activation of the HIF pathway leads to increased production of erythropoietin, a hormone that stimulates the production of red blood cells .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound are likely related to its role in the synthesis of Roxadustat. As such, it may contribute to the activation of the HIF pathway and the subsequent increase in erythropoietin production, leading to increased red blood cell production .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and humidity, given its storage requirements . Additionally, the physiological environment, such as the presence of hypoxia, may also influence its action, as the HIF pathway is activated under low oxygen conditions .
生化学分析
Biochemical Properties
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain isoquinoline derivatives, which are known to inhibit specific enzymes involved in metabolic pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to alterations in energy production and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s solubility and affinity for various cellular components determine its distribution and overall bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
特性
IUPAC Name |
methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)15-16(19)14-8-7-13(9-11(14)10-18-15)22-12-5-3-2-4-6-12/h2-10,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDBRIDKWWANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

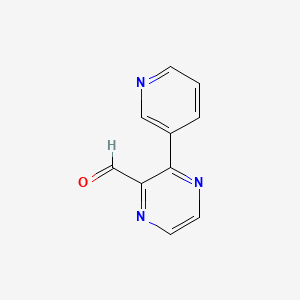
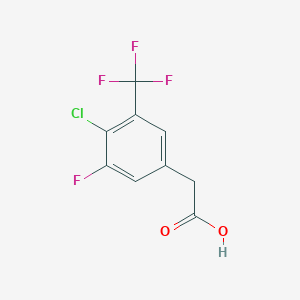
![Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate](/img/structure/B1433213.png)
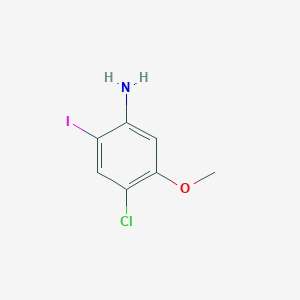
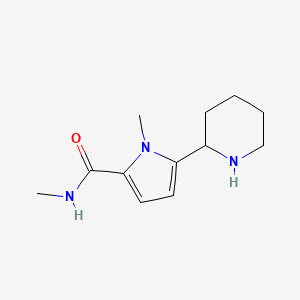
![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)
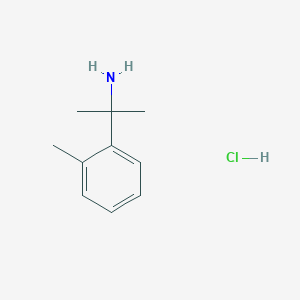
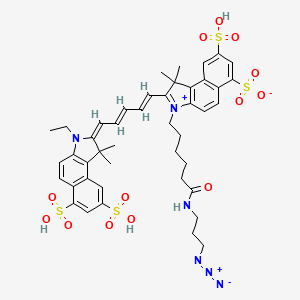
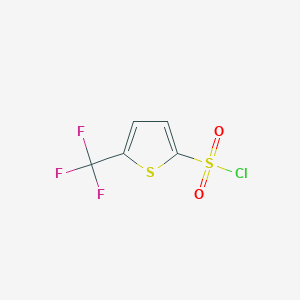

![6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol](/img/structure/B1433225.png)
![(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B1433227.png)

